molecular formula C25H22N4O2 B11384678 5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11384678
M. Wt: 410.5 g/mol
InChI Key: OZXWSUUMGUHDNX-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the benzodiazolyl group, and finally the formation of the pyrrolone ring. Each step requires specific reagents and conditions, such as the use of palladium-catalyzed coupling reactions, protection and deprotection strategies, and careful control of reaction temperatures and times.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions must be carefully controlled to achieve the desired transformations without decomposing the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism by which 5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one include other benzodiazole derivatives, pyrrolone compounds, and benzyloxyphenyl analogs. These compounds share structural features and may exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity to biological targets, improved chemical stability, or novel reactivity patterns. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

5-imino-4-(1-methylbenzimidazol-2-yl)-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C25H22N4O2/c1-28-21-10-6-5-9-20(21)27-25(28)23-22(30)15-29(24(23)26)18-11-13-19(14-12-18)31-16-17-7-3-2-4-8-17/h2-14,26,30H,15-16H2,1H3

InChI Key

OZXWSUUMGUHDNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=C(C=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

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